molecular formula C16H13N3O B10824095 Mkk7-cov-2

Mkk7-cov-2

Cat. No.: B10824095
M. Wt: 263.29 g/mol
InChI Key: SYTUFLIGWRGQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MKK7-COV-2 involves covalent docking and optimization of inhibitor compounds. The process typically includes the following steps :

    Covalent Docking: Virtual screening to identify potential covalent inhibitors.

    Optimization: Refinement of the identified compounds to enhance their potency and selectivity.

    Crystallography: Validation of the binding pose through crystallographic studies.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-throughput synthesis and screening of covalent inhibitors, followed by purification and validation using techniques such as liquid chromatography-mass spectrometry (LC-MS) and Western blotting .

Scientific Research Applications

MKK7-COV-2 has several scientific research applications, including :

    Chemistry: Used as a tool to study covalent binding interactions and inhibitor design.

    Biology: Investigates the role of MKK7 in cellular stress responses and inflammation.

    Medicine: Potential therapeutic applications in diseases involving the JNK signaling pathway, such as cancer and inflammatory disorders.

    Industry: Utilized in high-throughput screening for drug discovery and development.

Mechanism of Action

MKK7-COV-2 exerts its effects by covalently binding to a specific cysteine residue in the active site of MKK7. This binding inhibits the kinase activity of MKK7, preventing the phosphorylation and activation of JNK. The inhibition of JNK signaling leads to reduced cellular responses to stress and inflammation .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-[3-(1H-indazol-3-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H13N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-13-8-3-4-9-14(13)18-19-16/h2-10H,1H2,(H,17,20)(H,18,19)

InChI Key

SYTUFLIGWRGQDS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

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